![molecular formula C18H20Cl2N2O2 B2454676 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide CAS No. 301225-49-0](/img/structure/B2454676.png)
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide is a useful research compound. Its molecular formula is C18H20Cl2N2O2 and its molecular weight is 367.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research on related chlorophenoxy and acetamide derivatives has shown potential antimicrobial activities. For instance, the synthesis of new chloroquinazolinones derivatives from related compounds has been evaluated for their antimicrobial activity, indicating a promising avenue for the development of new antimicrobial agents (Patel & Shaikh, 2011).
Anticancer Drug Design
Compounds with similar structures have been synthesized and evaluated for their anticancer activities. A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor, suggesting that structurally related compounds could also have potential applications in anticancer drug design (Sharma et al., 2018).
Anti-inflammatory Drug Development
Research into indole acetamide derivatives has shown that compounds with similar structures possess anti-inflammatory activity. This was confirmed through in silico modeling studies targeting the cyclooxygenase COX-1 and 2 domains, indicating potential for the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Analgesic and Antipyretic Agents
The green synthesis approach has been applied to the development of analogues to paracetamol, indicating that related compounds can be synthesized with potential analgesic and antipyretic activities. This line of research suggests environmentally friendly methods to discover and design new drugs with reduced side effects (Reddy, Ramana Reddy, & Dubey, 2014).
Insecticidal Applications
Synthesis of phenoxyacetamide derivatives has demonstrated potential insecticidal activity against specific pests, indicating that similar compounds could be developed into effective insecticides with specific targets, such as the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Mode of Action
As a synthetic auxin, 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide likely mimics the action of natural auxins. It may bind to auxin receptors, triggering a series of events in the cell that lead to plant growth and development . It may also disrupt the plant’s normal growth patterns, leading to abnormal growth, senescence, and plant death .
Biochemical Pathways
The compound likely affects the auxin signaling pathway, which is involved in the regulation of plant growth and development . The downstream effects of this disruption can include changes in cell division and elongation, differentiation, and responses to light and gravity .
Pharmacokinetics
Similar compounds like 2,4-d are known to be soluble in water , which could influence their absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The compound’s action at the cellular level likely results in changes in cell growth and division, potentially leading to abnormal growth patterns and plant death . This makes it effective as a herbicide, particularly for broadleaf plants .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-3-22(4-2)15-8-6-14(7-9-15)21-18(23)12-24-17-10-5-13(19)11-16(17)20/h5-11H,3-4,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTQZIPPLMZHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
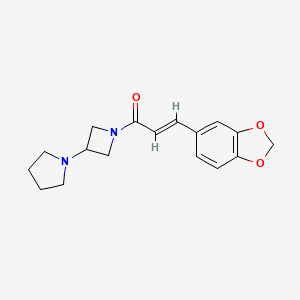

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)
![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)
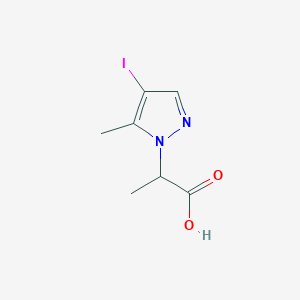

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)
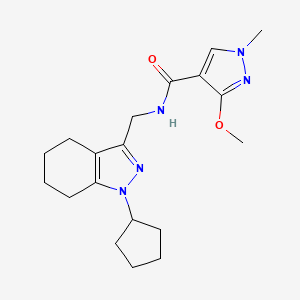
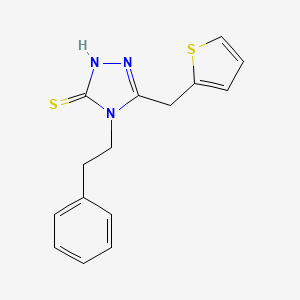
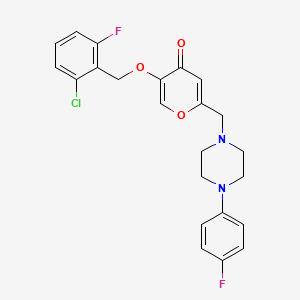

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)
